molecular formula C8H14N2O B13057261 7-Methyl-1,7-diazaspiro[4.4]nonan-2-one

7-Methyl-1,7-diazaspiro[4.4]nonan-2-one

Cat. No.: B13057261
M. Wt: 154.21 g/mol
InChI Key: OUXQYXWDMQDTLH-UHFFFAOYSA-N
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Description

7-Methyl-1,7-diazaspiro[4.4]nonan-2-one (CAS 2169426-78-0) is a spirocyclic compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol . As a diazaspiro[4.4]nonane derivative, this structure is of significant interest in medicinal chemistry and drug discovery. Spirocyclic scaffolds like this one are valued for their three-dimensionality and rigid structures, which can be leveraged to improve the physicochemical and pharmacokinetic properties of potential drug candidates. Researchers utilize this chemical as a key synthetic intermediate or a privileged building block in the design and synthesis of novel bioactive molecules. Its application is primarily found in the development of compounds for high-throughput screening and as a core template in library synthesis . This product is intended for research purposes in a controlled laboratory environment and is strictly marked "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption. Please refer to the product's Safety Data Sheet for proper handling and storage information.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

7-methyl-1,7-diazaspiro[4.4]nonan-2-one

InChI

InChI=1S/C8H14N2O/c1-10-5-4-8(6-10)3-2-7(11)9-8/h2-6H2,1H3,(H,9,11)

InChI Key

OUXQYXWDMQDTLH-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)CCC(=O)N2

Origin of Product

United States

Preparation Methods

Cyclization of Precursors

A common approach involves the cyclization of linear or cyclic diamine precursors with suitable carbonyl-containing compounds (such as lactams or ketoesters) under controlled conditions. This step forms the diazaspiro ring system.

  • Catalysts: Lewis acids like zinc chloride (ZnCl₂) or other metal salts can catalyze the cyclization.
  • Solvents: Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) or alcohols (ethanol) are often used.
  • Temperature: Moderate heating (50–120°C) is applied to facilitate ring closure.
  • pH Control: Acidic or neutral conditions are maintained to optimize cyclization yield.

Methylation at the 7-Position

Methylation can be achieved by:

  • Using methylated amine precursors in the initial cyclization step.
  • Post-cyclization methylation using alkylating agents such as methyl iodide or methyl sulfate under basic conditions.

Purification Techniques

  • Recrystallization from ethanol/water mixtures or other solvent systems.
  • Chromatographic methods (e.g., silica gel column chromatography) to isolate the pure compound.
  • Formation of hydrochloride salts to improve stability and crystallinity.

Industrial Production Considerations

  • Batch vs. Continuous Flow: Industrial synthesis may employ continuous flow reactors to improve scalability and reaction control.
  • Catalyst Optimization: Use of advanced catalytic systems to enhance yield and reduce by-products.
  • Environmental and Safety: Selection of green solvents and minimizing hazardous reagents.
  • Quality Control: Analytical methods such as NMR, mass spectrometry, and X-ray crystallography ensure batch consistency.

Analytical Data Supporting Preparation

Parameter Typical Value/Method Notes
Molecular Formula C8H15N2O (for 7-Methyl derivative) Confirmed by HRMS
Molecular Weight ~142 g/mol (approximate for methyl derivative) Calculated from formula
NMR (¹H/¹³C) Characteristic signals for spirocyclic protons and methyl group Confirms ring formation and substitution
X-ray Crystallography Spirocyclic core geometry and methyl position Confirms 3D conformation
Purity >98% by HPLC or recrystallization Required for research-grade material

Research Findings and Notes

  • The methyl substitution at the 7-position influences the electronic distribution and steric environment of the diazaspiro ring, affecting reactivity and potential biological activity.
  • Synthetic routes adapted from analogs such as 1-Methyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one hydrochloride show that methylation can be efficiently incorporated during precursor synthesis or via post-cyclization alkylation.
  • Reaction optimization studies indicate that temperature and solvent choice critically affect yield and purity.
  • Industrial reports highlight the use of continuous flow methods and catalyst recycling to improve process sustainability.

Summary Table of Preparation Methods

Step Description Typical Conditions Outcome
Precursor synthesis Preparation of diamine or lactam precursors Standard organic synthesis protocols High purity precursors
Cyclization Ring closure to form diazaspiro core Lewis acid catalyst, 50–120°C, polar solvent Formation of spirocyclic ring
Methylation Introduction of methyl group at 7-position Alkylating agents (e.g., methyl iodide), base Methyl-substituted spiro compound
Purification Recrystallization or chromatography Ethanol/water or silica gel chromatography >98% purity product
Characterization NMR, HRMS, X-ray crystallography Analytical standard techniques Structural confirmation

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1,7-diazaspiro[4.4]nonan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

7-Methyl-1,7-diazaspiro[4.4]nonan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methyl-1,7-diazaspiro[4.4]nonan-2-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Diazabicyclo[3.3.1]nonan-9-one Derivatives

  • Key Compound: 3,7-Diazabicyclo[3.3.1]nonan-9-one (bicyclic, non-spiro).
  • Structural Differences : The bicyclo[3.3.1] framework lacks the spiro junction, resulting in greater conformational mobility.
  • Functional Impact : Derivatives of this compound show broad biological activity against neurological and infectious diseases but may lack the target specificity of spirocyclic analogs .
Property 7-Methyl-1,7-diazaspiro[4.4]nonan-2-one 3,7-Diazabicyclo[3.3.1]nonan-9-one Derivatives
Framework Spiro[4.4] Bicyclo[3.3.1]
Conformational Rigidity High Moderate
Pharmacological Use Sodium channel blockers (e.g., GSK3) Broad-spectrum therapeutic agents

Comparison with Benzyl-Substituted Diazaspiro Compounds

  • Key Compounds: 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one . 1-Benzyl-1,7-diazaspiro[4.4]nonane hemioxalate .
  • Structural Differences : Benzyl substituents introduce aromatic bulk, altering steric and electronic profiles.
Property This compound 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one
Substituent Methyl Benzyl
Molecular Weight 152.19 g/mol 256.33 g/mol
Solubility Moderate (hydrophilic) Low (lipophilic)
Bioactivity Anticonvulsant Undisclosed (structural studies only)

Comparison with Oxa-Substituted Spiro Compounds

  • Key Compounds: 3-Oxa-1,7-diazaspiro[4.4]nonan-2-one . 1-Oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride .
  • Structural Differences : Replacement of a nitrogen atom with oxygen (oxa substitution) modifies hydrogen-bonding capacity.
  • Functional Impact : Oxa analogs may exhibit reduced basicity and altered pharmacokinetics due to weaker nitrogen-mediated interactions.
Property This compound 3-Oxa-1,7-diazaspiro[4.4]nonan-2-one
Heteroatoms 2 N atoms 1 N, 1 O atom
Hydrogen Bonding Strong (two N-H donors) Moderate (one N-H, one O acceptor)
Applications CNS-targeted drugs Undisclosed (experimental use)

Comparison with Salts and Derivatives

  • Key Compounds: 1,7-Diazaspiro[4.4]nonan-2-one hydrochloride (CAS 1439902-64-3) . 1,7-Diazaspiro[4.4]nonan-2-one trifluoroacetate (CAS 1566649-47-5) .
  • Structural Differences : Salt forms enhance solubility but may alter receptor binding.
  • Functional Impact : Hydrochloride salts are commonly used in drug formulations for improved bioavailability.
Property This compound 1,7-Diazaspiro[4.4]nonan-2-one hydrochloride
Form Free base Hydrochloride salt
Molecular Weight 152.19 g/mol 176.64 g/mol
Solubility Moderate in organic solvents High in aqueous solutions
Stability Sensitive to oxidation Enhanced shelf-life

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